

# physicochemical properties of 5-Bromo-3-chloro-2-isobutoxypyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-Bromo-3-chloro-2-isobutoxypyridine

**Cat. No.:** B1403328

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **5-Bromo-3-chloro-2-isobutoxypyridine**

## Introduction

**5-Bromo-3-chloro-2-isobutoxypyridine** is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its trifunctionalized heterocyclic core, featuring bromine, chlorine, and isobutoxy moieties, offers multiple reaction sites for constructing more complex molecular architectures. Understanding the fundamental physicochemical properties of this compound is paramount for researchers and process chemists to enable efficient reaction design, optimization, purification, and formulation.

This technical guide provides a comprehensive analysis of the core physicochemical and spectroscopic properties of **5-Bromo-3-chloro-2-isobutoxypyridine**. We will delve into its structural and spectroscopic characteristics, solubility profile, and the analytical methodologies required for its reliable characterization. The insights presented herein are synthesized from available experimental data and predictive principles derived from structurally analogous compounds, offering a field-proven perspective on handling and utilizing this versatile chemical building block.

## Core Chemical and Physical Properties

The foundational properties of a compound dictate its behavior in both reactive and non-reactive systems. For **5-Bromo-3-chloro-2-isobutoxypyridine**, its identity is established by its unique combination of atoms and their arrangement, which in turn governs its physical state, molecular weight, and other bulk properties.

| Property          | Value                                                 | Source                                  |
|-------------------|-------------------------------------------------------|-----------------------------------------|
| CAS Number        | 1289093-31-7                                          | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>11</sub> BrClNO                 | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 264.55 g/mol                                          | <a href="#">[2]</a>                     |
| IUPAC Name        | 5-Bromo-3-chloro-2-isobutoxypyridine                  | -                                       |
| Appearance        | Colorless oil                                         | <a href="#">[1]</a>                     |
| Purity (Typical)  | ≥97%                                                  | <a href="#">[2]</a>                     |
| Boiling Point     | Data not available; predicted to be >250 °C           | <a href="#">[4]</a>                     |
| Melting Point     | Not applicable (liquid at room temp.)                 | -                                       |
| Density           | Data not available; predicted ~1.49 g/cm <sup>3</sup> | <a href="#">[4]</a>                     |

Note: Predicted values are based on structurally similar compounds and should be confirmed experimentally.

## Spectroscopic Profile: Structural Elucidation

Spectroscopic analysis is the cornerstone of chemical characterization, providing an unambiguous fingerprint of a molecule's structure.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

<sup>1</sup>H NMR Spectroscopy The proton NMR spectrum offers a direct view of the hydrogen atoms in the molecule. Experimental data for **5-Bromo-3-chloro-2-isobutoxypyridine** has been reported as follows.[1]

| Chemical Shift ( $\delta$ , ppm) | Multiplicity            | Coupling Constant (J, Hz) | Integration | Assignment                         | Rationale                                                                                     |
|----------------------------------|-------------------------|---------------------------|-------------|------------------------------------|-----------------------------------------------------------------------------------------------|
| 8.06                             | Doublet (d)             | 2.2                       | 1H          | H-6 (Pyridine)                     | Deshielded by the adjacent electronegative nitrogen atom.                                     |
| 7.74                             | Doublet (d)             | 2.2                       | 1H          | H-4 (Pyridine)                     | Meta-coupled to H-6, shifted downfield by adjacent halogens.                                  |
| 4.11                             | Doublet (d)             | 6.7                       | 2H          | -OCH <sub>2</sub> -                | Methylene protons adjacent to the pyridine ring oxygen.                                       |
| 2.12                             | Doublet of pentets (dp) | 13.4, 6.7                 | 1H          | -CH(CH <sub>3</sub> ) <sub>2</sub> | Methine proton of the isobutyl group, split by both the -OCH <sub>2</sub> and methyl protons. |
| 1.03                             | Doublet (d)             | 6.7                       | 6H          | -CH(CH <sub>3</sub> ) <sub>2</sub> | Diastereotopic methyl protons of the isobutyl group.                                          |

<sup>13</sup>C NMR Spectroscopy While experimental <sup>13</sup>C NMR data is not widely published, a predicted spectrum can be derived based on the known effects of substituents on the pyridine ring and by comparison with analogous structures.[5][6]

| Predicted Chemical Shift<br>( $\delta$ , ppm) | Assignment                         | Rationale                                                      |
|-----------------------------------------------|------------------------------------|----------------------------------------------------------------|
| ~162                                          | C-2                                | Carbon attached to two electronegative atoms (N and O).        |
| ~148                                          | C-6                                | Aromatic carbon adjacent to nitrogen, significantly downfield. |
| ~141                                          | C-4                                | Aromatic carbon influenced by adjacent chlorine and bromine.   |
| ~122                                          | C-3                                | Carbon bearing the chlorine atom.                              |
| ~115                                          | C-5                                | Carbon bearing the bromine atom.                               |
| ~75                                           | -OCH <sub>2</sub> -                | Methylene carbon of the isobutoxy group.                       |
| ~28                                           | -CH(CH <sub>3</sub> ) <sub>2</sub> | Methine carbon of the isobutyl group.                          |
| ~19                                           | -CH(CH <sub>3</sub> ) <sub>2</sub> | Methyl carbons of the isobutyl group.                          |

## Mass Spectrometry (MS)

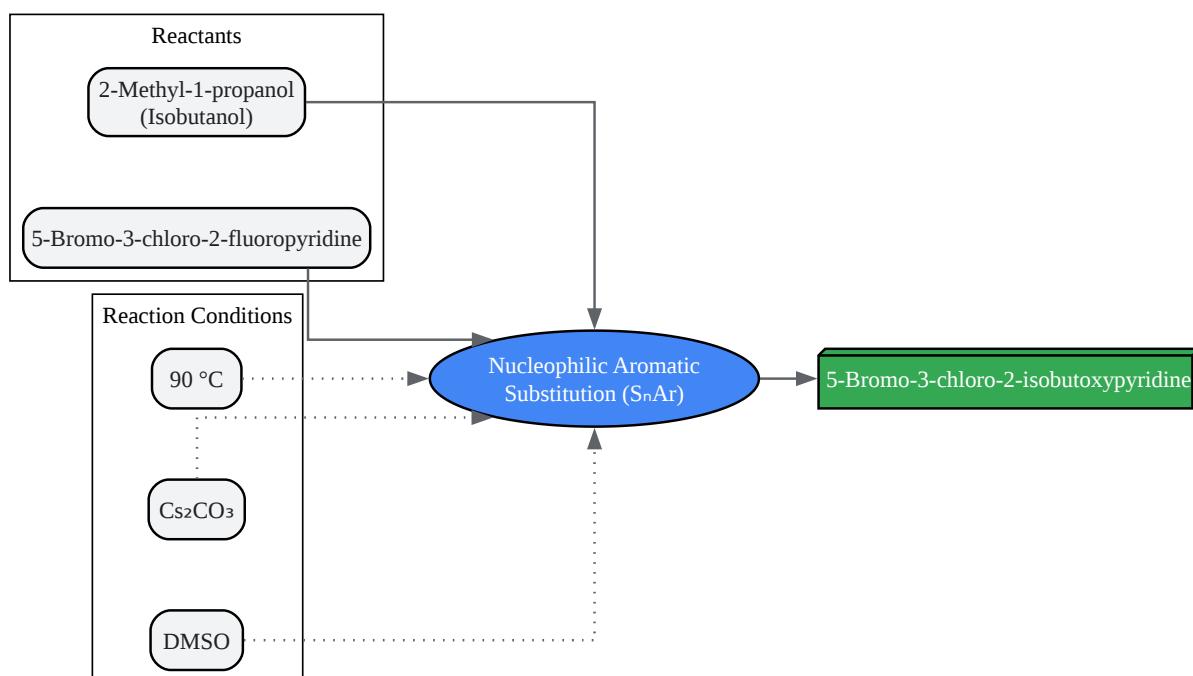
Mass spectrometry is crucial for confirming molecular weight and elemental composition. For halogenated compounds, the isotopic pattern is a key diagnostic feature. **5-Bromo-3-chloro-2-isobutoxypyridine** contains one bromine atom (isotopes <sup>79</sup>Br and <sup>81</sup>Br in a ~1:1 ratio) and one chlorine atom (isotopes <sup>35</sup>Cl and <sup>37</sup>Cl in a ~3:1 ratio).[7]

This unique combination results in a characteristic isotopic cluster for the molecular ion ( $M^+$ ):

- $M$  peak: Contains  $^{79}\text{Br}$  and  $^{35}\text{Cl}$ .
- $M+2$  peak: Contains  $^{81}\text{Br}$  and  $^{35}\text{Cl}$  OR  $^{79}\text{Br}$  and  $^{37}\text{Cl}$ . This peak will be the most abundant in the cluster.
- $M+4$  peak: Contains  $^{81}\text{Br}$  and  $^{37}\text{Cl}$ .

The expected relative intensity ratio for the  $M : M+2 : M+4$  peaks is approximately 3:4:1. This pattern provides definitive evidence for the presence of one bromine and one chlorine atom in the molecule. While one report noted no ionization peaks in ESI cation mode[1], this is likely due to the low basicity of the pyridine nitrogen, making it difficult to protonate. Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI) would be more robust methods for analysis.

## Solubility and Partitioning Behavior


The solubility of a compound is critical for selecting appropriate solvents for reactions, extractions, and chromatographic purification.

- **Polarity:** **5-Bromo-3-chloro-2-isobutoxypyridine** is a moderately polar molecule. The pyridine ring and halogen atoms contribute to its lipophilic character, while the ether linkage and nitrogen atom provide some polarity.
- **Solubility Profile:**
  - **High Solubility:** Expected in common non-polar and moderately polar organic solvents such as hexanes, ethyl acetate, dichloromethane (DCM), and ethers.[1][8]
  - **Low Solubility:** Expected to have very low solubility in water due to the dominant hydrophobic character of the isobutyl group and the halogenated aromatic ring.[8]

This solubility profile makes it well-suited for standard workup procedures involving liquid-liquid extraction between an aqueous phase and an immiscible organic solvent like ether or ethyl acetate.[1]

## Synthetic Pathway Overview

The most direct synthesis of **5-Bromo-3-chloro-2-isobutoxypyridine** involves a nucleophilic aromatic substitution ( $S_NAr$ ) reaction. The causality behind this choice is the high reactivity of a fluoro-substituted pyridine towards nucleophilic attack, which allows for milder reaction conditions.



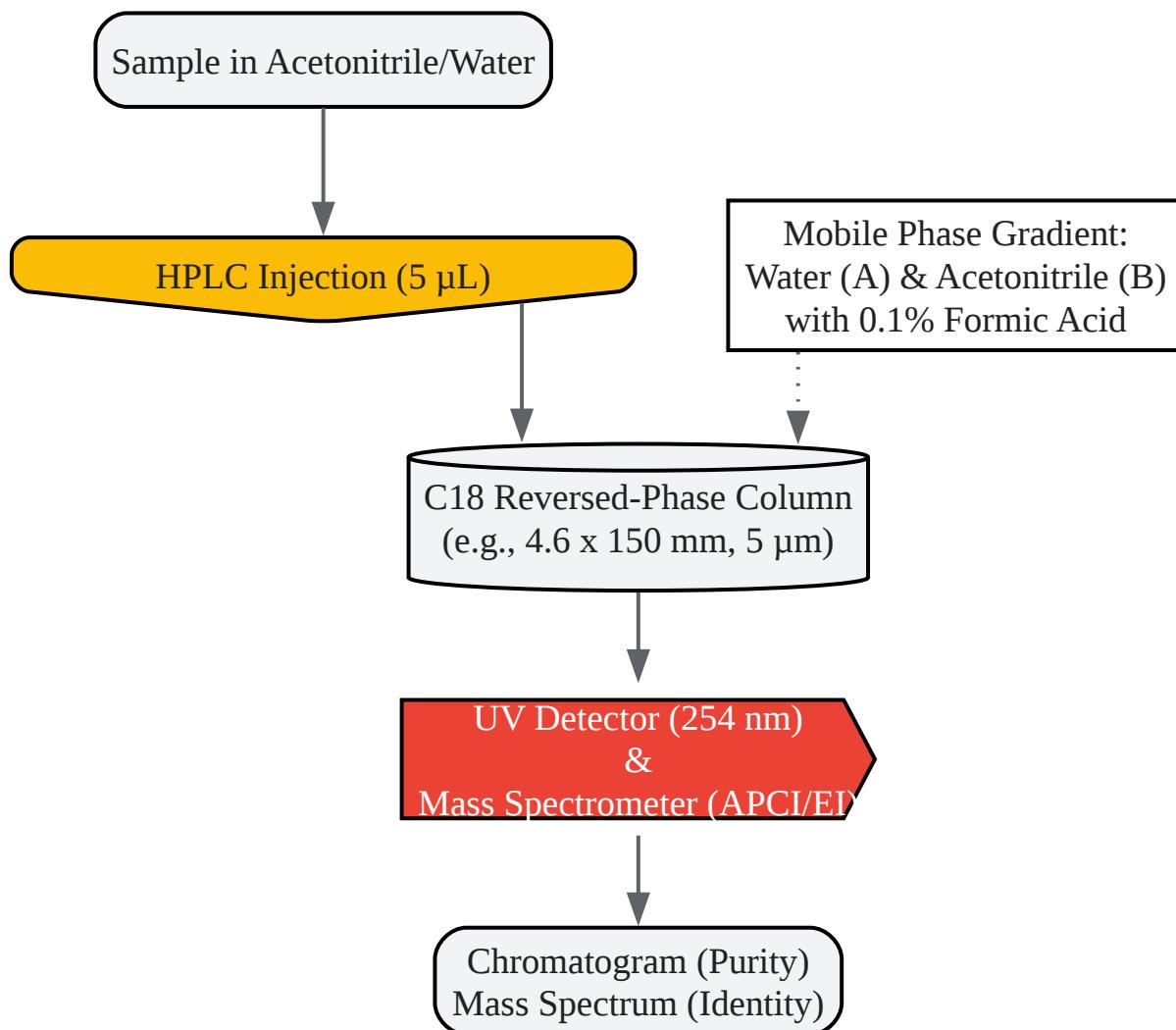
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-Bromo-3-chloro-2-isobutoxypyridine**.

The reaction proceeds by adding cesium carbonate ( $Cs_2CO_3$ ) as a base to a solution of 5-bromo-3-chloro-2-fluoropyridine and isobutanol in a polar aprotic solvent like DMSO.<sup>[1]</sup> The

base deprotonates the alcohol, forming the isobutoxide nucleophile, which then displaces the highly activated fluoride atom on the pyridine ring. Heating is required to overcome the activation energy of the reaction.

## Analytical Methodologies: Protocols for Quality Control


Ensuring the identity and purity of **5-Bromo-3-chloro-2-isobutoxypyridine** requires robust analytical protocols.

### Protocol for NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a 5 mm NMR tube.  $\text{CDCl}_3$  is an excellent choice as it is a good solvent for moderately polar compounds and its residual proton peak ( $\delta \sim 7.26$  ppm) does not typically interfere with analyte signals.[\[6\]](#)
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with 16-64 scans to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: On the same sample, acquire a proton-decoupled  $^{13}\text{C}$  spectrum. Due to the low natural abundance of  $^{13}\text{C}$ , a higher number of scans (e.g., 1024-4096) and a relaxation delay of 2-5 seconds are necessary for quantitative accuracy.[\[6\]](#)
- Data Processing: Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Reference the  $^1\text{H}$  spectrum to the residual  $\text{CDCl}_3$  peak at 7.26 ppm and the  $^{13}\text{C}$  spectrum to the  $\text{CDCl}_3$  triplet at 77.16 ppm.

### Protocol for HPLC-MS Purity Analysis

A reversed-phase HPLC method is ideal for assessing the purity of this compound.



[Click to download full resolution via product page](#)

Caption: General workflow for HPLC-MS analysis.

- Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Dilute to a working concentration of ~10-20 μg/mL with a 50:50 mixture of acetonitrile and water.
- Chromatographic Conditions:
  - Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 μm particle size). The C18 phase is chosen for its excellent retention of moderately non-polar compounds.

- Mobile Phase A: Water + 0.1% Formic Acid. The acid is added to improve peak shape by ensuring consistent ionization of any basic sites.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate. A gradient is used to ensure elution of any potential impurities with different polarities.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm (for the aromatic ring) coupled to a mass spectrometer.
- Mass Spectrometry Conditions:
  - Ion Source: Use APCI or EI, as ESI may be inefficient.
  - Scan Range: Scan from m/z 50 to 500 to capture the molecular ion cluster and any potential fragments.
  - Analysis: Confirm the retention time of the main peak and verify the presence of the characteristic M, M+2, M+4 isotopic cluster in its mass spectrum. Purity is calculated from the relative peak area in the UV chromatogram.

## Safety and Handling

As a halogenated organic compound, **5-Bromo-3-chloro-2-isobutoxypyridine** should be handled with appropriate care. While specific toxicity data is not available, data from analogous compounds suggests it should be treated as potentially harmful.[\[5\]](#)[\[9\]](#)[\[10\]](#)

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

## Conclusion

**5-Bromo-3-chloro-2-isobutoxypyridine** is a key synthetic intermediate whose effective use is underpinned by a thorough understanding of its physicochemical properties. This guide has detailed its core identity, comprehensive spectroscopic profile (including experimental  $^1\text{H}$  NMR and predicted  $^{13}\text{C}$  NMR), and expected mass spectrometric behavior, highlighting the critical M:M+2:M+4 isotopic signature. Its solubility characteristics favor standard organic chemistry workflows. By employing the detailed analytical protocols for NMR and HPLC-MS provided, researchers and drug development professionals can confidently verify the identity, purity, and quality of this compound, ensuring the integrity and success of their synthetic endeavors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-Bromo-3-chloro-2-isobutoxy-pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. aobchem.com [aobchem.com]
- 4. hurawalhi.com [hurawalhi.com]
- 5. 5-Bromo-3-chloro-2-methoxypyridine | C<sub>6</sub>H<sub>5</sub>BrCINO | CID 40427004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. 5-Bromo-3-chloro-2-hydroxypyridine Supplier China | High Purity Chemical Manufacturer & Safety Data | Buy Online [pipzine-chem.com]
- 9. 5-Bromo-2-chloro-3-fluoropyridine | C<sub>5</sub>H<sub>2</sub>BrClFN | CID 2763285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Bromo-2-chloro-3-methoxypyridine | C<sub>6</sub>H<sub>5</sub>BrCINO | CID 16748108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [physicochemical properties of 5-Bromo-3-chloro-2-isobutoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1403328#physicochemical-properties-of-5-bromo-3-chloro-2-isobutoxypyridine>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)